molecular formula C18H13Cl2N3OS B2935235 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide CAS No. 209410-93-5

2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide

Cat. No.: B2935235
CAS No.: 209410-93-5
M. Wt: 390.28
InChI Key: XNYADOYXLCBLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide is a chemical compound offered for research and development purposes. It is provided with a stated purity of >90% . This substance is part of a class of compounds featuring a pyridazine core, which are of significant interest in medicinal chemistry for the exploration of new therapeutic agents . Researchers investigating compounds with structural similarities, particularly those containing a triazolopyridazine core, have explored their potential as antiparasitic agents, specifically against Cryptosporidium . The presence of specific substitution patterns, such as dichlorophenyl groups, has been noted in structure-activity relationship (SAR) studies for this application . This suggests that this compound may serve as a valuable building block or reference standard for scientists working in drug discovery, particularly in the synthesis and optimization of novel heterocyclic compounds for biological evaluation. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-11-6-7-13(14(20)10-11)17(18(21)24)15-8-9-16(23-22-15)25-12-4-2-1-3-5-12/h1-10,17H,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYADOYXLCBLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=C(C=C(C=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and other proliferative disorders. This article synthesizes current knowledge on its biological activity, including data from various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H12Cl2N2SC_{17}H_{12}Cl_2N_2S, with a molecular weight of approximately 347.26 g/mol. The structure features a dichlorophenyl group and a pyridazinyl moiety linked through an acetamide functional group, which is significant for its interaction with biological targets.

Research indicates that compounds with similar structures may act as Inhibitors of Apoptosis Proteins (IAPs) antagonists. These proteins are involved in regulating apoptosis, and their inhibition can lead to increased apoptosis in cancer cells, making such compounds promising candidates for cancer therapy . The mechanism often involves the disruption of cellular signaling pathways that lead to aberrant cell proliferation.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • In vitro studies demonstrated that related compounds effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis. This is primarily achieved through the inhibition of IAPs, which leads to caspase activation and subsequent cell death .
  • Case Study : A study involving a derivative of this compound showed an IC50 value indicating significant potency against leukemia cell lines, suggesting its potential application in treating hematological malignancies .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Although specific data on this compound's activity is limited, related compounds have shown promising results in inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Research Findings

StudyFocusKey Findings
Anticancer ActivityDemonstrated apoptosis induction in leukemia cells; potential IAP antagonist.
Neuroprotective EffectsRelated compounds showed acetylcholinesterase inhibition; implications for Alzheimer's treatment.
Theoretical StudyExplored coordination ability and reactivity; suggested biological activity linked to substitution patterns.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related acetamide derivatives, focusing on substitutions, pharmacological targets, and synthetic routes.

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Reported Activity Key References
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide Pyridazinyl 2,4-Dichlorophenyl, phenylsulfanyl Anticipated GABAergic modulation* Inferred
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-Dichlorophenyl, dioxo-quinazolinone Anticonvulsant (PTZ-induced seizure model)
N-(6-ethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole 3,4-Dichlorophenyl, ethoxybenzothiazole Not explicitly stated (patent example)
N-(6-methoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole 3,4,5-Trimethoxyphenyl, methoxybenzothiazole Patent-listed; potential CNS activity

*Inferred based on structural similarity to GABA-targeting analogs .

Key Observations:

Core Heterocycles: The pyridazinyl core in the target compound differs from quinazolinone and benzothiazole analogs. Pyridazinyl’s nitrogen arrangement may enhance hydrogen bonding with receptors compared to benzothiazole’s sulfur-containing ring . Quinazolinone derivatives (e.g., compound 1 in ) exhibit anticonvulsant activity, suggesting that the pyridazinyl analog may share similar targets .

Substituent Effects: Phenylsulfanyl Group: Unique to the target compound, this group increases lipophilicity (predicted logP > 4) compared to quinazolinone-based analogs with polar dioxo groups (logP ~3). This could enhance blood-brain barrier penetration . Dichlorophenyl vs. Trimethoxyphenyl: The 2,4-dichlorophenyl group in the target compound may improve metabolic stability over trimethoxyphenyl substituents, which are prone to demethylation .

Synthetic Accessibility: Quinazolinone acetamides are synthesized via multistep routes involving hydrogen peroxide oxidation and CDI-mediated coupling . The target compound’s phenylsulfanyl-pyridazinyl moiety likely requires thiol-ene or nucleophilic aromatic substitution, posing distinct synthetic challenges compared to benzothiazole derivatives .

Pharmacological and Computational Insights

While direct activity data for the target compound are unavailable, insights can be extrapolated:

  • Anticonvulsant Potential: Quinazolinone analogs (e.g., ) showed efficacy in PTZ-induced seizure models via GABAA receptor modulation. The pyridazinyl analog’s planar structure may improve receptor fit compared to bulkier benzothiazoles .
  • Docking Studies : Tools like AutoDock Vina () and AutoDock4 () could predict binding modes. For example, the phenylsulfanyl group may engage in hydrophobic interactions with receptor pockets, while pyridazinyl nitrogens form hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.